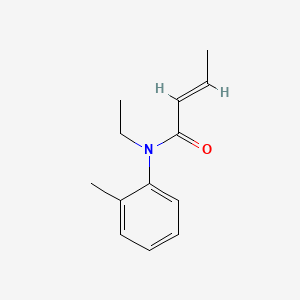
(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is a biochemical compound with the molecular formula C39H67ClO4 and a molecular weight of 635.4 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione typically involves the esterification of 3-chloro-1,2-propanediol with linoleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of catalysts and specific reaction temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted products .
Applications De Recherche Scientifique
(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in biological research to study its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of (6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione can be compared with other similar compounds, such as:
1,2-Dilinolenoyl-3-chloropropanediol: This compound has a similar structure but contains linolenic acid instead of linoleic acid.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: This compound has a similar structure but contains oleic acid in addition to linoleic acid.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chlorine atom, which allows it to undergo unique chemical reactions and interactions .
Propriétés
IUPAC Name |
(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,36,43-44H,3-10,15-16,21-35H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHLZFURFIUYDZ-MAZCIEHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)
![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)





